Asenapine-13C,d3

Übersicht

Beschreibung

Asenapine-13C,d3 is a chemically modified version of asenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Asenapine-13C,d3 involves the incorporation of carbon-13 and deuterium into the asenapine molecule. This process typically starts with the synthesis of the labeled precursors, followed by their incorporation into the asenapine structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the compound .

Analyse Chemischer Reaktionen

Synthetic Preparation and Isotopic Labeling

The synthesis of Asenapine-13C,d3 involves strategic isotopic incorporation during precursor synthesis. Key steps include:

-

Labeled Precursor Preparation : Carbon-13 and deuterium are introduced into methyl groups or aromatic positions early in the synthesis to ensure isotopic stability .

-

Multi-step Functionalization : Cyclization and oxidation reactions construct the tetracyclic core, followed by salt formation (e.g., hydrochloride or maleate) to enhance solubility .

Table 1: Key Synthetic Steps and Isotopic Incorporation

| Step | Reaction Type | Isotopic Label Position | Reagents/Conditions |

|---|---|---|---|

| 1 | Alkylation | Methyl group (13C, D3) | Labeled methyl halide, base |

| 2 | Cyclization | Aromatic ring closure | Acid catalysis, heat |

| 3 | Salt Formation | Hydrochloride/maleate | HCl/maleic acid, crystallization |

Reactivity in Chemical Reactions

This compound undergoes reactions typical of its structural class, though its isotopic labeling does not alter core reactivity.

Oxidation

-

Products : Hydroxylated derivatives at aromatic positions (e.g., 7- or 9-hydroxyl asenapine) .

-

Conditions : Aqueous acidic or basic media, room temperature to 60°C .

Reduction

Substitution

-

Halogenation : Chlorine or bromine substitution at position 9, critical for receptor binding .

-

Nucleophilic Displacement : Methyl group replacement in deuterated analogs for metabolic studies .

Analytical and Metabolic Interactions

This compound’s isotopic labeling enables precise tracking in biological systems:

Table 2: Metabolic Pathways and Enzymatic Interactions

-

Inhibition Studies : this compound inhibits 5-HT2A and D2 receptor agonist effects (ED50 = 40–85 μg/kg in rats) .

Stability Under Analytical Conditions

The compound remains stable under standard analytical protocols:

Table 3: Reactivity Comparison of Asenapine Derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Asenapine-13C,d3 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It is crucial for accurately quantifying asenapine levels in biological matrices, such as human plasma, particularly in the presence of its metabolites.

Key Findings:

- A study developed a sensitive LC-MS/MS method to determine asenapine concentrations, achieving limits of detection at 0.0025 ng/mL and limits of quantification at 0.050 ng/mL using this compound as an internal standard .

- The method demonstrated high precision and recovery rates, making it suitable for bioequivalence studies involving asenapine formulations .

Bioequivalence Studies

The compound has been instrumental in bioequivalence studies that assess the pharmacokinetics of different formulations of asenapine. These studies are essential for regulatory approvals and ensuring therapeutic equivalence between generic and branded medications.

Case Study:

- A bioequivalence study involving healthy Indian subjects used this compound to quantify plasma levels of asenapine after administering a 10 mg sublingual tablet formulation. The study confirmed that the new formulation met regulatory standards for bioequivalence .

Clinical Efficacy Research

This compound is also relevant in clinical trials assessing the efficacy of asenapine in treating psychiatric disorders such as schizophrenia and bipolar disorder. Its use allows researchers to trace and understand the pharmacodynamics of the drug more effectively.

Clinical Insights:

- In clinical trials, asenapine has shown significant efficacy in reducing symptoms associated with schizophrenia and manic episodes in bipolar disorder. For instance, significant reductions in Positive and Negative Syndrome Scale (PANSS) scores were observed, indicating effective symptom management .

- This compound facilitates understanding the relationship between drug concentration and therapeutic outcomes, providing insights into optimal dosing strategies for patients .

Metabolic Studies

The compound aids in studying the metabolism of asenapine, allowing researchers to identify metabolic pathways and potential drug interactions.

Research Findings:

- Asenapine undergoes extensive metabolism, primarily through glucuronidation and demethylation. Using stable isotope-labeled compounds like this compound helps elucidate these metabolic pathways more accurately .

- Studies have indicated that metabolic profiling can reveal individual variations in drug metabolism, which is crucial for personalized medicine approaches .

Safety and Tolerability Assessments

Research involving this compound also contributes to safety evaluations by monitoring adverse effects associated with asenapine treatment.

Safety Profile:

Wirkmechanismus

Asenapine-13C,d3 exerts its effects by acting as an antagonist at various neurotransmitter receptors, including serotonin, dopamine, noradrenaline, and histamine receptors. Its strong affinity for serotonin and dopamine receptors is particularly important for its antipsychotic effects. By blocking these receptors, this compound helps to regulate neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Asenapine-13C,d3 include other labeled antipsychotic drugs, such as risperidone-13C,d3 and olanzapine-13C,d3. These compounds are also labeled with isotopes and used in pharmacokinetic and drug metabolism studies .

Uniqueness: What sets this compound apart from other similar compounds is its specific labeling with carbon-13 and deuterium, which provides unique advantages in tracking and studying the compound in biological systems. Additionally, its strong affinity for multiple neurotransmitter receptors makes it a valuable tool in understanding the complex mechanisms underlying psychiatric disorders .

Biologische Aktivität

Asenapine-13C,d3 is a stable isotope-labeled analog of asenapine, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. The isotopic labeling allows for precise tracking of the compound's behavior in biological systems, making it a valuable tool in pharmacokinetic studies and metabolic research. This article delves into the biological activity of this compound, highlighting its receptor interactions, pharmacological profile, and relevant case studies.

Pharmacological Profile

This compound exhibits biological activity similar to that of asenapine. It acts primarily as an antagonist at various neurotransmitter receptors, which include:

- Dopamine Receptors : High affinity for D2 receptors (K_i = 0.42-1.45 nM).

- Serotonin Receptors : Significant binding to multiple serotonin receptor subtypes (K_i = 0.03-3.98 nM for 5-HT1A, 5-HT2A, etc.).

- Adrenergic and Histamine Receptors : Antagonistic activity at α-adrenergic and histamine receptors.

These interactions modulate neurotransmitter activity in the brain, essential for managing conditions like schizophrenia and bipolar disorder .

This compound inhibits neuron firing induced by agonists at the 5-HT2A and dopamine D2 receptors. This inhibition is crucial for evaluating both therapeutic effects and potential side effects when used in clinical settings .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit neurotransmitter-induced neuron firing. This property is vital for assessing its pharmacological efficacy and safety profile in psychiatric disorders .

Clinical Trials

Several clinical trials have investigated the safety and efficacy of asenapine (including its isotopic variant) in various populations:

- Adolescents with Schizophrenia :

-

Bipolar Disorder :

- Case studies have reported successful outcomes using asenapine in treatment-resistant bipolar disorder patients, demonstrating rapid mood stabilization without significant side effects .

- The sublingual administration route was highlighted for its rapid absorption and effectiveness in acute situations.

Case Study 1: Treatment-Resistant Bipolar Disorder

A patient with severe manic symptoms unresponsive to traditional treatments was administered sublingual asenapine (10 mg/day). Within ten days, notable improvements were observed in mood stabilization and reduction of psychomotor agitation without significant adverse effects .

Case Study 2: Augmentation Therapy

Another case involved a patient treated with valproate who was augmented with asenapine (20 mg/day). The patient exhibited rapid improvement in symptoms over three weeks, ultimately leading to long-term stability on a reduced dose of asenapine .

Data Summary Table

| Study Type | Population | Dosage | Outcome | Side Effects |

|---|---|---|---|---|

| Clinical Trial | Adolescents with Schizophrenia | 2.5 mg & 5 mg BID | Improved CGI-Severity scores | Weight gain, sedation |

| Case Study | Treatment-resistant BD patients | 10 mg/day | Rapid mood stabilization | Minimal adverse effects |

| Case Study | Augmentation therapy | 20 mg/day | Significant symptom improvement | Initial hypotension |

Eigenschaften

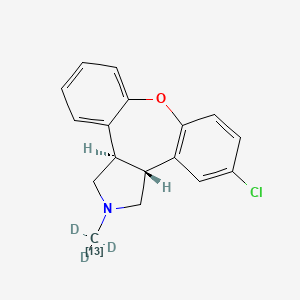

IUPAC Name |

(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-LBPJCRQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.